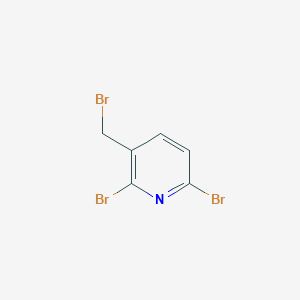

2,6-Dibromo-3-(bromomethyl)pyridine

説明

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous and vital scaffold in the realms of organic synthesis and materials science. nih.govresearchgate.netrsc.org Its structural similarity to benzene, coupled with the presence of the nitrogen atom, imparts unique electronic properties and reactivity. nih.govuoanbar.edu.iq Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netnih.gov Their importance is underscored by their presence in numerous FDA-approved drugs and their role as essential ligands in catalysis. researchgate.netrsc.org The ability to readily modify the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making it a privileged structure in drug discovery and a versatile component in the design of advanced materials. nih.govtandfonline.comjchemrev.com

Role of Halogenation in Modulating Reactivity and Enabling Functionalization

The introduction of halogen atoms onto the pyridine ring, a process known as halogenation, is a powerful strategy for modulating its reactivity and enabling further functionalization. nih.govnih.gov Halogens, being electronegative, withdraw electron density from the pyridine ring, influencing its susceptibility to both electrophilic and nucleophilic attack. uoanbar.edu.iq This electronic perturbation can direct incoming reagents to specific positions on the ring, offering a level of control that is crucial in multi-step syntheses. nih.gov Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This ability to transform a halogenated pyridine into a more complex structure is a cornerstone of modern synthetic chemistry. nih.gov

Specific Importance of Bromomethyl Functionalities in Synthetic Methodologies

The bromomethyl group (-CH2Br) is a particularly valuable functional group in synthetic organic chemistry. Its significance lies in its high reactivity as an electrophile. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of various substituents, including amines, alcohols, thiols, and carbon nucleophiles, through nucleophilic substitution reactions. This versatility makes bromomethyl-containing compounds, such as 2,6-Dibromo-3-(bromomethyl)pyridine, powerful alkylating agents and key intermediates for the construction of more elaborate molecular architectures. researchgate.net

Overview of 2,6-Dibromo-3-(bromomethyl)pyridine as a Versatile Synthetic Intermediate

2,6-Dibromo-3-(bromomethyl)pyridine is a halogenated pyridine derivative that combines the features of a di-brominated pyridine core with a reactive bromomethyl side chain. This unique combination of functional groups makes it a highly versatile synthetic intermediate. The two bromine atoms on the pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of two different substituents at the 2- and 6-positions. Simultaneously, the bromomethyl group at the 3-position provides a site for nucleophilic attack, enabling the attachment of a third and distinct molecular fragment. This trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules from a single, well-defined starting material.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₃Br₃N |

| Molecular Weight | 344.81 g/mol |

| CAS Number | 41789-38-2 |

Note: The data in this table is compiled from publicly available chemical information databases. chemicalbook.com

Current Research Gaps and Future Perspectives in Derivatized Pyridine Chemistry

Despite the significant advances in pyridine chemistry, several research gaps and future opportunities remain. The development of more selective and efficient methods for the functionalization of the pyridine ring, particularly for the introduction of multiple different substituents in a controlled manner, continues to be an active area of research. acs.orgacs.org There is a growing demand for "late-stage functionalization" methods that can be applied to complex, drug-like molecules, allowing for the rapid generation of analogs for structure-activity relationship studies. acs.orgastx.com

The future of derivatized pyridine chemistry will likely focus on the development of novel catalytic systems that enable previously challenging transformations. mdpi.com Furthermore, the exploration of pyridine derivatives in new areas of materials science, such as organic electronics and porous materials, holds significant promise. chemimpex.comresearchgate.net As our understanding of the intricate relationship between structure and function deepens, the demand for versatile building blocks like 2,6-Dibromo-3-(bromomethyl)pyridine is expected to grow, driving further innovation in the synthesis and application of these important heterocyclic compounds. marketresearch.comgrandviewresearch.com The discovery of new reactions and the application of pyridine derivatives in emerging fields will undoubtedly continue to be a vibrant and impactful area of chemical research. nih.govmdpi.com

An Article Focusing Solely on the Chemical Compound “2,6-Dibromo-3-(bromomethyl)pyridine”

Structure

3D Structure

特性

IUPAC Name |

2,6-dibromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUZSMABBXCOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355756 | |

| Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-38-2 | |

| Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 3 Bromomethyl Pyridine

The synthesis of 2,6-dibromo-3-(bromomethyl)pyridine requires precise control over the introduction of bromine atoms onto both the pyridine (B92270) ring and the methyl substituent. The successful synthesis hinges on regioselective bromination strategies that target the C2 and C6 positions of the pyridine nucleus, followed by the selective bromination of the methyl group at the C3 position.

Chemical Reactivity and Transformational Chemistry of 2,6 Dibromo 3 Bromomethyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromomethyl group at the C3 position of the pyridine (B92270) ring is analogous to a benzylic bromide. This primary alkyl halide is highly susceptible to nucleophilic substitution, primarily via a bimolecular (SN2) mechanism. The carbon atom of the CH₂Br group is electrophilic, and the bromide ion is an excellent leaving group, facilitating displacement by a wide array of nucleophiles.

Introduction of Nitrogen-Based Nucleophiles (Amines, Azides, Heterocycles)

The reaction of pyridylic bromides with nitrogen-based nucleophiles is a common strategy for constructing C-N bonds. While direct reactions with ammonia (B1221849) or primary amines can lead to mixtures of mono- and poly-alkylated products due to the increased nucleophilicity of the product amine, specific strategies can achieve selective mono-alkylation. youtube.com A more controlled approach involves using a masked amine equivalent, such as phthalimide (B116566) (the Gabriel synthesis), which reacts once and can be subsequently hydrolyzed to reveal the primary amine. youtube.com

Nitrogen-containing heterocycles, such as indoles and imidazoles, are effective nucleophiles for displacing the bromomethyl group, typically in the presence of a mild base like potassium carbonate to deprotonate the heterocycle. youtube.com These reactions provide a direct route to complex molecules where a pyridyl moiety is linked to another heterocyclic system via a methylene (B1212753) bridge.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Related Bromomethyl-pyridines

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Bromomethyl)pyridine | Phthalimide | K₂CO₃, DMF | N-(Pyridin-3-ylmethyl)phthalimide | - | youtube.com |

| 3-(Bromomethyl)pyridine | Indole | K₂CO₃, DMF, 18h | 1-(Pyridin-3-ylmethyl)-1H-indole | Good | youtube.com |

Note: Data presented is for analogous compounds to illustrate the expected reactivity of the bromomethyl site on 2,6-Dibromo-3-(bromomethyl)pyridine.

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with pyridylic bromides to form ethers. Similarly, carboxylates can be used to form esters. These reactions typically proceed under standard SN2 conditions.

Sulfur-based nucleophiles are particularly effective in SN2 reactions due to their high polarizability and nucleophilicity. youtube.com Thiolates (RS⁻), generated from thiols and a base, efficiently displace the bromide to form thioethers. A common method for installing a thiol group involves using thiourea (B124793) as the nucleophile. The initial reaction forms a stable isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. youtube.com

Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Alkyl Bromide | Sodium methanethiolate | - | Thioether | - | youtube.com |

| Generic Alkyl Iodide | Thiourea, then H₂O/Acid | - | Thiol | - | youtube.com |

Note: Data presented is for generic substrates to illustrate the expected reactivity of the bromomethyl site on 2,6-Dibromo-3-(bromomethyl)pyridine.

Mechanistic Studies of SN2 Pathways

The nucleophilic substitution at the bromomethyl group proceeds via a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-bromine bond. libretexts.org

The transition state of this reaction features a trigonal bipyramidal geometry, with the central carbon, the incoming nucleophile, and the departing leaving group aligned linearly. masterorganicchemistry.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, though this is not observable for the achiral bromomethyl group.

The reactivity of the bromomethyl group in 2,6-Dibromo-3-(bromomethyl)pyridine is enhanced, similar to benzylic halides. This "benzylic effect" is attributed to the stabilization of the SN2 transition state. acs.orgresearchgate.net The adjacent pyridine ring can delocalize the electron density through its π-system, lowering the energy of the transition state and thus accelerating the reaction rate compared to a simple alkyl halide. acs.orgstackexchange.com The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. masterorganicchemistry.com

Cross-Coupling Reactions at the Pyridine Ring Bromine Atoms

The bromine atoms at the C2 and C6 positions of the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.orgyoutube.com These transformations are fundamental for constructing C-C and C-heteroatom bonds, allowing for the elaboration of the pyridine core. The electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom, activate the α-positions (C2 and C6) towards oxidative addition to the palladium catalyst, which is the typical rate-determining step in the catalytic cycle. nih.govechemi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org For polyhalogenated pyridines, the site of the first coupling is influenced by both electronic and steric factors. thieme-connect.dersc.org Generally, oxidative addition of the palladium(0) catalyst is favored at the C2 and C6 positions due to their proximity to the ring nitrogen. nih.gov In the case of 2,6-dibromopyridine (B144722), mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid. beilstein-journals.orgnih.gov

The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., a phosphine), and a base (e.g., K₂CO₃, Cs₂CO₃) in an appropriate solvent. nih.govresearchgate.net The presence of the reactive bromomethyl group on the substrate introduces a challenge of chemoselectivity, as it could potentially react with the basic or nucleophilic components of the reaction mixture. Careful selection of mild reaction conditions is therefore crucial to favor the desired cross-coupling at the ring positions over substitution at the bromomethyl site.

Table 3: Example of Suzuki-Miyaura Coupling on a Related Dibromopyridine

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | 2-Bromo-6-phenylpyridine | Moderate | researchgate.net |

Note: Data presented is for an analogous compound to illustrate the expected reactivity of the C2 and C6 bromine atoms on 2,6-Dibromo-3-(bromomethyl)pyridine.

Stille Coupling and Other Transition Metal-Catalyzed Processes

The Stille coupling offers another versatile route for C-C bond formation, reacting an organohalide with an organotin (stannane) reagent in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net This reaction is compatible with a wide range of functional groups, and vinyl, aryl, and heteroaryl stannanes are common coupling partners. organic-chemistry.org Similar to the Suzuki coupling, reactions on 2,6-dibromopyridine can be controlled to achieve selective mono-substitution.

Other important transition metal-catalyzed reactions can also be envisioned at the C2 and C6 positions. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. This provides a direct method for synthesizing substituted aminopyridines. libretexts.orgresearchgate.net

Heck Reaction: A palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction of an aryl halide with a terminal alkyne to create aryl alkynes.

For all these cross-coupling reactions, the relative reactivity of the C2 versus C6 positions in 2,6-Dibromo-3-(bromomethyl)pyridine would be expected to be similar, although the steric bulk of the adjacent bromomethyl group at C3 might slightly disfavor reaction at the C2 position compared to the C6 position depending on the catalyst and coupling partner used. acs.org

Table 4: Example of a Copper-Catalyzed C-N Coupling on a Related Dibromopyridine

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Benzimidazole | CuI / N,N'-Dimethylethylenediamine / K₂CO₃ | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 81% | researchgate.net |

Note: This example uses copper catalysis, another common method for C-N bond formation, on an analogous substrate to illustrate potential C-N coupling reactivity.

Regiochemical Control in Sequential Cross-Coupling Reactions

The three bromine atoms in 2,6-dibromo-3-(bromomethyl)pyridine exhibit distinct chemical reactivities, which can be exploited to achieve regiochemical control in sequential cross-coupling reactions. The bromomethyl group is exceptionally reactive towards nucleophilic substitution (SN2) reactions, whereas the two bromine atoms on the pyridine ring are reactive sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. nih.gov

The two aromatic bromides at the C2 and C6 positions are electronically and sterically non-equivalent. The C2-bromo group is positioned ortho to both the ring nitrogen and the C3-bromomethyl substituent, while the C6-bromo group is ortho only to the nitrogen. This asymmetry leads to different reaction rates during cross-coupling, enabling selective, sequential functionalization. It is generally observed in related heterocyclic systems that the electronic environment significantly influences the oxidative addition step in palladium-catalyzed cycles. researchgate.net Consequently, one aryl bromide can be selectively coupled, followed by a second coupling reaction at the remaining position under potentially different conditions.

For instance, a Suzuki-Miyaura coupling reaction with one equivalent of an arylboronic acid can be directed preferentially to the more reactive C2 or C6 position. researchgate.net Following purification, the resulting monosubstituted product can undergo a second, different cross-coupling reaction at the remaining bromo-substituted carbon. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted pyridine derivatives.

Table 1: Proposed Regioselective Sequential Cross-Coupling Strategy

| Step | Reaction Type | Reagent (1 equiv.) | Reactive Site | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst | C2-Br (more activated) | 6-Bromo-3-(bromomethyl)-2-arylpyridine |

| 2 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | C6-Br | 2-Aryl-6-alkynyl-3-(bromomethyl)pyridine |

| 3 | Nucleophilic Substitution | Amine or Thiol | CH₂Br | 2-Aryl-6-alkynyl-3-(aminomethyl/thiomethyl)pyridine |

Cyclization and Ring-Forming Reactions Utilizing Multiple Reactive Sites

The presence of three reactive halogen centers makes 2,6-dibromo-3-(bromomethyl)pyridine an excellent substrate for constructing complex polycyclic and macrocyclic architectures through both intramolecular and intermolecular cyclization reactions.

Intermolecular cyclization can be readily achieved by reacting 2,6-dibromo-3-(bromomethyl)pyridine with difunctional nucleophiles. For example, reaction with a diol (like catechol), a diamine, or a dithiol can lead to the formation of new heterocyclic rings. Typically, the highly reactive bromomethyl group will react first, followed by cyclization involving one or both of the aromatic bromides, often via a palladium-catalyzed process or further nucleophilic aromatic substitution under forcing conditions. This strategy is analogous to the use of 2,6-bis(bromomethyl)pyridine (B1268884) in the synthesis of various macrocycles and pyridine derivatives. nih.gov

Intramolecular cyclization is also a feasible pathway, typically after an initial substitution reaction that introduces a tethered nucleophile. For instance, substitution of the bromomethyl group with a suitable reactant could be followed by a radical- or palladium-catalyzed intramolecular cyclization between the newly introduced chain and one of the C-Br positions on the ring, a strategy that has been successfully employed for constructing fused polyheterocycles from other bromo-substituted precursors. nih.govbeilstein-journals.org

The trifunctional nature of 2,6-dibromo-3-(bromomethyl)pyridine makes it a valuable building block for supramolecular chemistry, particularly for the synthesis of macrocycles and three-dimensional cage structures. Its rigid pyridine core and three distinct reactive vectors allow for the construction of complex, well-defined architectures. Analogous compounds like 2,6-bis(bromomethyl)pyridine are well-known precursors for a variety of macrocyclic ligands. sigmaaldrich.comsigmaaldrich.com

By reacting 2,6-dibromo-3-(bromomethyl)pyridine with complementary tri-functional or linear di-functional linkers, it is possible to construct sophisticated cage compounds. For example, a palladium-catalyzed coupling with a tri-topic boronic acid linker could lead to the formation of a cage structure. Similarly, reaction with linear diamines could first form a larger intermediate via substitution at the bromomethyl positions of two pyridine units, which could then be closed into a macrocycle through subsequent cross-coupling reactions at the aromatic bromide sites. The synthesis of pyridine-dipyrrolate cages from 2,6-dibromopyridine highlights the utility of the pyridine scaffold in forming such complex structures. researchgate.net

Table 2: Potential Macrocyclic and Cage Structures from 2,6-Dibromo-3-(bromomethyl)pyridine

| Linker Type | Reaction Type | Potential Structure |

| 1,n-Diamine | Nucleophilic Substitution / Buchwald-Hartwig Amination | Macrocycle |

| 1,n-Diol | Williamson Ether Synthesis / Buchwald-Hartwig Etherification | Macrocycle |

| Benzene-1,3,5-triboronic acid | Suzuki-Miyaura Coupling | Cage Compound |

| Tris(4-ethynylphenyl)amine | Sonogashira Coupling | Cage Compound |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange offers a powerful method for converting the C-Br bonds of 2,6-dibromo-3-(bromomethyl)pyridine into carbon-nucleophile or carbon-metal bonds, which can then be reacted with a wide range of electrophiles. tcnj.edu This reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent like n-butyllithium or t-butyllithium. researchgate.netprinceton.edu

A key aspect of this transformation is chemoselectivity. The exchange reaction is generally much faster for aryl bromides than for alkyl bromides, meaning the C2-Br and C6-Br bonds will react in preference to the CH₂Br bond. researchgate.net Furthermore, regioselectivity between the two non-equivalent aryl bromides is a critical consideration. The C2-Br bond is often more susceptible to lithiation due to the directing and activating effects of the adjacent nitrogen atom and potential electronic influence from the C3 substituent. nih.govresearchgate.net

By carefully controlling the stoichiometry of the organolithium reagent, it is possible to achieve selective monolithiation. The resulting aryllithium intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce new functional groups. This provides a synthetic route that is complementary to palladium-catalyzed cross-coupling.

Table 3: Products from Metal-Halogen Exchange and Electrophilic Quenching

| Step | Reagent(s) | Intermediate | Quenching Electrophile (E⁺) | Final Product |

| 1 | 1.1 eq. n-BuLi, THF, -78°C | 6-Bromo-3-(bromomethyl)-2-lithiopyridine | H₂O | 6-Bromo-3-(bromomethyl)pyridine |

| 2 | 1.1 eq. n-BuLi, THF, -78°C | 6-Bromo-3-(bromomethyl)-2-lithiopyridine | CO₂ | 6-Bromo-3-(bromomethyl)pyridine-2-carboxylic acid |

| 3 | 1.1 eq. n-BuLi, THF, -78°C | 6-Bromo-3-(bromomethyl)-2-lithiopyridine | DMF | 6-Bromo-3-(bromomethyl)pyridine-2-carbaldehyde |

| 4 | 1.1 eq. n-BuLi, THF, -78°C | 6-Bromo-3-(bromomethyl)-2-lithiopyridine | CH₃I | 6-Bromo-3-(bromomethyl)-2-methylpyridine |

| 5 | 2.2 eq. n-BuLi, THF, -78°C | 3-(Bromomethyl)-2,6-dilithiopyridine | Excess CO₂ | 3-(Bromomethyl)pyridine-2,6-dicarboxylic acid |

Functional Group Interconversions and Derivatization Beyond Nucleophilic Substitution

Beyond the common nucleophilic substitution at the bromomethyl position, the various bromine atoms on 2,6-dibromo-3-(bromomethyl)pyridine can be transformed into a wide array of other functional groups.

Transformations at the Bromomethyl Position:

Oxidation: The bromomethyl group can be oxidized to an aldehyde using reagents like dimethyl sulfoxide (B87167) (DMSO) in the Sommelet reaction or via conversion to the corresponding alcohol followed by oxidation. Further oxidation can yield the corresponding carboxylic acid.

Arbuzov Reaction: Reaction with a trialkyl phosphite, such as triethyl phosphite, yields a phosphonate (B1237965) ester. This product is a key intermediate for Horner-Wadsworth-Emmons reactions to form alkenes.

Wittig Reagent Formation: Treatment with triphenylphosphine (B44618) can generate the corresponding phosphonium (B103445) salt, a precursor to a Wittig reagent for olefination reactions.

Transformations at the Aryl Bromide Positions:

Cyanation: The aromatic bromides can be converted to nitrile groups (-CN) using palladium-catalyzed cyanation with reagents like zinc cyanide or copper(I) cyanide.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, converting the aryl bromides into primary or secondary amines or other nitrogen-containing heterocycles.

Stille Coupling: In addition to Suzuki coupling, Stille coupling with organostannanes provides another versatile method for forming new carbon-carbon bonds at the C2 and C6 positions.

These diverse transformations highlight the exceptional utility of 2,6-dibromo-3-(bromomethyl)pyridine as a scaffold for building molecular complexity, enabling access to a broad spectrum of highly functionalized pyridine derivatives.

Derivatization and Analogue Synthesis for Advanced Applications

Preparation of Poly-Functionalized Pyridine (B92270) Scaffolds

Orthogonal Protection and Deprotection Strategies

Orthogonal protection strategies, which allow for the selective manipulation of multiple reactive sites, would be essential for controlling the derivatization of this trifunctional compound. This would involve distinct protecting groups for the C2-bromo, C6-bromo, and bromomethyl positions that can be removed under different conditions. No literature detailing the development or application of such specific orthogonal strategies for 2,6-Dibromo-3-(bromomethyl)pyridine was found.

Divergent Synthesis of Complex Pyridine Derivatives

A divergent synthetic approach would leverage the three reactive bromine sites to create a library of diverse and complex molecules from a single starting material. This strategy is common for other pyridine derivatives, but specific examples originating from 2,6-Dibromo-3-(bromomethyl)pyridine are not present in the available scientific record.

Synthesis of Conjugates and Bioconjugates (excluding biological efficacy)

The covalent attachment of small molecules to larger entities like polymers or biomolecules is a key technology. The reactive bromomethyl group, in particular, would be a prime site for forming such conjugates. Despite this, no studies were found that describe the synthesis of conjugates or bioconjugates using 2,6-Dibromo-3-(bromomethyl)pyridine as the chemical linker or tag.

Development of 2,6-Dibromo-3-(bromomethyl)pyridine-Based Ligands

The development of ligands from substituted pyridines is a cornerstone of coordination chemistry. The structure of 2,6-Dibromo-3-(bromomethyl)pyridine offers multiple points for introducing donor atoms to create ligands with varied denticity and coordination properties. However, the available literature focuses on isomers such as 2,6-bis(bromomethyl)pyridine (B1268884) for these purposes. nih.govsigmaaldrich.comsigmaaldrich.com

Synthesis of Monodentate, Bidentate, and Polydentate Ligands

The conversion of the bromo-substituents to coordinating groups (e.g., phosphines, amines, or other heterocycles) is a standard method for ligand synthesis. A search for the synthesis of monodentate, bidentate, or polydentate ligands specifically from 2,6-Dibromo-3-(bromomethyl)pyridine did not yield any concrete examples or established protocols.

Ligand Design for Specific Coordination Geometries

The geometry of a metal complex is dictated by the steric and electronic properties of its coordinating ligands. While principles of ligand design are well-established, a discussion on how ligands derived from 2,6-Dibromo-3-(bromomethyl)pyridine could be tailored to achieve specific coordination geometries is purely speculative due to the absence of synthesized examples in the literature.

Coordination Chemistry and Metal Complexation

Complexation with Transition Metals

The derivatives of 2,6-dibromo-3-(bromomethyl)pyridine readily form complexes with various transition metals, including but not limited to palladium, copper, and ruthenium. The nature of the metal ion and the specific structure of the ligand derivative influence the resulting complex's geometry and stability.

The ligands derived from 2,6-dibromo-3-(bromomethyl)pyridine can coordinate to metal centers in several ways, acting as bidentate or tridentate ligands. For instance, a common derivative is 2,6-dibromo-3-((di(pyridin-2-yl)amino)methyl)pyridine, which can act as a tridentate NNN ligand. In such complexes, the central pyridine (B92270) ring and the two pyridyl arms of the substituent all coordinate to the metal center.

Studies have shown that the stoichiometry of the metal complexes can vary. Mononuclear complexes, where one metal ion is coordinated to one or more ligand molecules, are common. For example, complexes with a 1:1 metal-to-ligand ratio are frequently observed.

Table 1: Selected Structural Data for a Palladium(II) Complex

| Parameter | Value |

|---|---|

| Coordination Geometry | Square Planar |

| Metal-Ligand Bond Lengths (Å) | Pd-N(pyridine): ~2.0-2.1 |

| Pd-N(amino): ~2.0-2.1 | |

| Pd-Cl: ~2.3-2.4 | |

| Bond Angles (°) | N-Pd-N: ~80-90 |

| N-Pd-Cl: ~90-100 | |

| Cl-Pd-Cl: ~90 |

Note: The data presented is representative and may vary depending on the specific ligand and reaction conditions.

Role of 2,6-Dibromo-3-(bromomethyl)pyridine Derivatives in Catalysis

Metal complexes derived from 2,6-dibromo-3-(bromomethyl)pyridine have emerged as promising catalysts in a variety of organic reactions. The electronic and steric properties of the ligands can be fine-tuned by modifying the substituents, which in turn influences the catalytic performance of the metal center.

The palladium complexes of these ligands have been extensively studied as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The catalyst is typically used in small quantities and operates in the same phase as the reactants (homogeneous catalysis).

The catalytic activity of these complexes is often high, leading to good to excellent yields of the desired products. The selectivity of the catalyst, which is its ability to favor the formation of a specific product over others, is also a key area of investigation. For instance, in Suzuki-Miyaura coupling reactions, these palladium catalysts have demonstrated high turnover numbers and the ability to function under mild reaction conditions.

Table 2: Representative Catalytic Performance in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | >90 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | >98 |

Note: Reaction conditions, catalyst loading, and reaction times are crucial factors influencing the yield.

Supramolecular Assembly and Metal-Organic Frameworks

The ability of derivatives of 2,6-dibromo-3-(bromomethyl)pyridine to act as building blocks extends to the field of supramolecular chemistry. The directional nature of the coordination bonds, combined with other non-covalent interactions like hydrogen bonding and π-π stacking, allows for the self-assembly of complex, well-defined architectures.

While the direct incorporation of these specific ligands into extensive, porous metal-organic frameworks (MOFs) is an emerging area, the principles of their coordination chemistry suggest significant potential. The rigid pyridine core and the customizable coordinating arms make them suitable candidates for the design of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. The bromine substituents on the pyridine ring can also be used for post-synthetic modification, further functionalizing the resulting supramolecular structure.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,6-Dibromo-3-(bromomethyl)pyridine |

| 2,6-dibromo-3-((di(pyridin-2-yl)amino)methyl)pyridine |

| 4-Bromoanisole |

| Phenylboronic acid |

| 4-Chlorotoluene |

| 1-Bromo-4-nitrobenzene |

Design of Building Blocks for Self-Assembly

The molecular structure of 2,6-Dibromo-3-(bromomethyl)pyridine makes it an interesting candidate for the design of building blocks in self-assembly processes. The pyridine nitrogen offers a primary coordination site, while the reactive bromomethyl group at the 3-position can be functionalized to introduce other coordinating groups or moieties that can participate in secondary interactions. This dual functionality allows for the construction of complex supramolecular architectures. nih.gov

The bromine atoms at the 2 and 6 positions can also play a crucial role in directing self-assembly through halogen bonding. nsf.gov The ability of pyridinium (B92312) salts to self-assemble into organized structures like membranes and vesicles highlights the potential of appropriately functionalized pyridine derivatives in creating complex systems. lew.ro The quaternization of the pyridine nitrogen in 2,6-Dibromo-3-(bromomethyl)pyridine could lead to pyridinium salts with self-assembly capabilities. acs.orgacs.orgnih.gov

Non-Covalent Interactions in Crystal Engineering

The field of crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. rsc.orgnih.govumn.edursc.org In the case of 2,6-Dibromo-3-(bromomethyl)pyridine, several non-covalent interactions are expected to play a significant role in its crystal packing.

Halogen Bonding: The bromine atoms on the pyridine ring are potential halogen bond donors. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In the crystal structure of brominated organic compounds, Br···Br, Br···N, and Br···O interactions are commonly observed. researchgate.netmdpi.comnih.gov These interactions are directional and can be a powerful tool in controlling the supramolecular assembly. researchgate.net The strength of these interactions can be comparable to that of conventional hydrogen bonds. nih.gov

The interplay of these various non-covalent forces would ultimately determine the final three-dimensional arrangement of the molecules in the solid state. The study of zinc complexes with bromo-substituted ligands has shown that bromine substitution significantly impacts coordination and binding, suggesting a rich and complex crystal engineering landscape for compounds like 2,6-Dibromo-3-(bromomethyl)pyridine. researchgate.net

Table of Non-Covalent Interactions in Brominated Compounds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | Br | 3.3 - 3.7 | 1 - 5 |

| Halogen Bond | C-Br | N | 2.8 - 3.2 | 2 - 6 |

| Halogen Bond | C-Br | O | 2.9 - 3.4 | 2 - 5 |

| Hydrogen Bond | C-H | Br | 2.7 - 3.2 | 0.5 - 2 |

| Hydrogen Bond | C-H | N | 2.5 - 3.0 | 1 - 4 |

This table provides generalized data for the types of non-covalent interactions that could be expected for 2,6-Dibromo-3-(bromomethyl)pyridine based on literature values for other brominated organic compounds. Specific values for this compound are not available.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman)

Conformational Analysis through Vibrational FrequenciesWhile computational methods like Density Functional Theory (DFT) are often used to predict vibrational frequencies and analyze conformational isomers, no such computational studies for 2,6-dibromo-3-(bromomethyl)pyridine have been located.

Until dedicated research is conducted and published, a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of 2,6-dibromo-3-(bromomethyl)pyridine cannot be furnished.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available mass spectrometry data for 2,6-Dibromo-3-(bromomethyl)pyridine in peer-reviewed journals or spectral databases. A theoretical molecular weight can be calculated based on its chemical formula, C₆H₄Br₃N. The analysis of its isotopic pattern, which would be characteristic due to the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br), and the elucidation of its specific fragmentation pathways upon ionization remain subjects for future experimental investigation.

X-ray Crystallography for Solid-State Structure Determination

Similarly, a search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of 2,6-Dibromo-3-(bromomethyl)pyridine has not been determined or reported. Therefore, a detailed analysis of its solid-state characteristics is not possible at this time.

Analysis of Molecular Conformation and Torsion Angles

Without experimental X-ray diffraction data, the specific conformation of the molecule in the solid state, including the torsion angles defining the orientation of the bromomethyl group relative to the pyridine (B92270) ring, remains unknown.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

An analysis of potential intermolecular interactions is speculative without a determined crystal structure. While halogen bonding (C-Br···N or C-Br···Br), potential weak hydrogen bonds, and π-π stacking are interactions observed in the crystal structures of other halogenated pyridines, their presence, geometry, and contribution to the crystal packing of 2,6-Dibromo-3-(bromomethyl)pyridine have not been experimentally verified.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For a molecule like 2,6-dibromo-3-(bromomethyl)pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

While specific data for 2,6-dibromo-3-(bromomethyl)pyridine is not published, a DFT study on its isomer, 2,6-bis(bromomethyl)pyridine (B1268884), using the B3LYP functional and a 6-311G(d,p) basis set, provides valuable comparative data. derpharmachemica.com The optimized structure of 2,6-bis(bromomethyl)pyridine revealed key geometric parameters. derpharmachemica.com It is reasonable to assume that the bond lengths and angles within the pyridine (B92270) ring of 2,6-dibromo-3-(bromomethyl)pyridine would be of a similar order of magnitude.

Table 1: Selected Optimized Geometric Parameters for 2,6-bis(bromomethyl)pyridine (a structural isomer of the target compound) calculated using DFT (B3LYP/6-311G(d,p)) derpharmachemica.com

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (ring) | 1.382 - 1.396 Å |

| C-N (ring) | 1.334 - 1.343 Å | |

| C-Br | 1.950 - 1.956 Å | |

| C-H (ring) | 0.93 - 0.97 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 120° |

| C-N-C (ring) | ~117° |

Data presented is for the structural isomer 2,6-bis(bromomethyl)pyridine and serves as an estimation for 2,6-dibromo-3-(bromomethyl)pyridine.

Electronic structure analysis through DFT also provides insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com A smaller HOMO-LUMO gap generally implies a more reactive molecule. For 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap has been calculated, and a similar analysis would be crucial for predicting the reactivity of 2,6-dibromo-3-(bromomethyl)pyridine.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. derpharmachemica.com For the related compound, 2,6-bis(bromomethyl)pyridine, a detailed vibrational analysis has been performed, assigning the calculated frequencies to specific vibrational modes such as C-H stretching, C-C stretching, and ring deformation modes. derpharmachemica.com A similar theoretical vibrational analysis for 2,6-dibromo-3-(bromomethyl)pyridine would be instrumental in interpreting its experimental IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies for Selected Modes of 2,6-bis(bromomethyl)pyridine (a structural isomer of the target compound) derpharmachemica.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | 2998 - 3078 |

| C-C stretching (ring) | ~1557 - 1567 |

| H-C-H scissoring | 1406, 1415 |

| In-plane bending | 1042, 1064 |

Data presented is for the structural isomer 2,6-bis(bromomethyl)pyridine and serves as an estimation for 2,6-dibromo-3-(bromomethyl)pyridine. The calculated frequencies are typically scaled by a factor to better match experimental data. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. For a molecule with flexible side chains like the bromomethyl group in 2,6-dibromo-3-(bromomethyl)pyridine, MD simulations would be particularly insightful.

By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations of the molecule and the relative energies of these conformations. This is crucial for understanding how the molecule might interact with other molecules, such as substrates or receptors in a biological system. The conformational flexibility of the bromomethyl arms is a known feature in related compounds like 2,6-bis(bromomethyl)pyridine, which influences its use in the synthesis of macrocycles. nih.gov An MD study on 2,6-dibromo-3-(bromomethyl)pyridine would provide a detailed picture of its conformational landscape, highlighting the most populated conformational states.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry can go beyond static and dynamic properties to explore the reactivity of a molecule and the mechanisms of its reactions.

Transition State Analysis and Energy Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For 2,6-dibromo-3-(bromomethyl)pyridine, which has multiple reactive sites (the bromine atoms on the ring and the bromomethyl group), computational methods can be used to model potential reactions, such as nucleophilic substitution at the bromomethyl carbon or at the brominated positions on the pyridine ring. By locating the transition state structures for these different reaction pathways and calculating the corresponding energy barriers, it is possible to predict which reaction is more likely to occur.

Reactivity Predictions and Selectivity Profiling

Building on transition state analysis, a comprehensive reactivity and selectivity profile can be generated for 2,6-dibromo-3-(bromomethyl)pyridine. Computational models can predict how the molecule will react with different types of reagents. For instance, by calculating the reaction barriers for the substitution of each of the three bromine atoms, one could predict the regioselectivity of a nucleophilic attack. This information is of immense value for synthetic chemists looking to use this compound as a building block for more complex molecules. The electronic properties derived from DFT, such as the distribution of electrostatic potential, can also provide qualitative predictions about the most reactive sites in the molecule.

Quantitative Structure-Property Relationships (QSPR) Modeling

These models are built upon the premise that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural or electronic features, known as molecular descriptors, it becomes possible to predict properties that may be difficult or costly to determine experimentally.

A computational study on a closely related isomer, 2,6-bis(bromomethyl)pyridine, using Density Functional Theory (DFT), provides insight into the types of descriptors that would be critical in a QSPR model for such compounds. derpharmachemica.com These descriptors include:

Electronic Properties: The distribution of electrons within the molecule is fundamental to its reactivity and interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.com A larger gap suggests lower reactivity. For 2,6-bis(bromomethyl)pyridine, the calculated HOMO-LUMO gap is 4.65 eV. derpharmachemica.com

Polarizability and Hyperpolarizability: These descriptors relate to how easily the electron cloud of the molecule can be distorted by an external electric field. They are important for understanding non-linear optical properties. derpharmachemica.com

Thermodynamic Properties: Parameters such as thermal energy (E), specific heat capacity (CV), and entropy (S) can also be calculated and used in QSPR models to predict the compound's behavior under different temperature conditions. derpharmachemica.com

The following table summarizes the calculated theoretical data for the related compound, 2,6-bis(bromomethyl)pyridine, which illustrates the types of descriptors used in QSPR studies. derpharmachemica.com

| Descriptor | Value |

| HOMO-LUMO Gap | 4.65 eV |

| Dipole Moment | 4.2863 Debye |

| Total Thermal Energy (E) | 84.729 Kcal/mol |

| Total Molar Heat Capacity at Constant Volume (Cv) | 34.287 cal/mol-K |

| Total Entropy (S) | 107.052 cal/mol-K |

Table 1: Theoretical Descriptors for 2,6-bis(bromomethyl)pyridine. Data sourced from a DFT study. derpharmachemica.com

By developing a QSPR model, one could potentially predict various properties of 2,6-Dibromo-3-(bromomethyl)pyridine, such as its boiling point, solubility, and reactivity, by correlating these properties with its calculated molecular descriptors.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is a key determinant of its chemical behavior, influencing everything from its reactivity to its intermolecular interactions. A powerful tool for visualizing this distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential at the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. nih.govresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Typically:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For a molecule like 2,6-Dibromo-3-(bromomethyl)pyridine, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. researchgate.net Conversely, the hydrogen atoms and the regions around the bromine atoms would likely exhibit a more positive potential (blue or green), reflecting their lower electron density.

A computational study on the related isomer, 2,6-bis(bromomethyl)pyridine, confirms this expected charge distribution. derpharmachemica.com The MEP analysis in that study highlights that the electrostatic potential is a valuable tool for understanding the physicochemical properties of the molecule. derpharmachemica.com The importance of the MEP lies in its ability to simultaneously display molecular size, shape, and the regions of positive, negative, and neutral electrostatic potential. derpharmachemica.com

The electrostatic potential is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the crystal packing and biological activity of molecules. mdpi.com For instance, the positive regions on the MEP map can indicate potential hydrogen bond donors, while the negative regions can act as hydrogen bond acceptors. The varying electrostatic potential around the bromine atoms could also suggest their potential to engage in halogen bonding.

Future Research Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a major driver in modern organic synthesis. For 2,6-dibromo-3-(bromomethyl)pyridine and its derivatives, future research will likely focus on developing greener and more sustainable synthetic pathways. researchgate.netnih.gov This includes the adoption of methods that reduce waste, use less hazardous reagents, and are more energy-efficient. researchgate.net

Key areas of development include:

Green Chemistry Approaches: Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are being explored for the synthesis of various pyridine (B92270) derivatives. nih.govacs.org These methods often lead to higher yields, shorter reaction times, and a reduction in byproducts. nih.govacs.org The application of these green protocols to the synthesis of 2,6-dibromo-3-(bromomethyl)pyridine could offer significant advantages over traditional methods. researchgate.netnih.gov

Use of Renewable Feedstocks: Research into the synthesis of pyridine bases from renewable resources like glycerol (B35011) is an emerging area. researchgate.net While direct synthesis of this specific compound from such feedstocks is a long-term goal, the principles of using biomass-derived starting materials could inspire new, more sustainable retrosynthetic pathways.

Catalytic Methods: The development of novel catalysts, including green and reusable catalysts, for the synthesis and functionalization of pyridines is a continuous effort. researchgate.net This could lead to more selective and efficient methods for introducing the bromo and bromomethyl groups onto the pyridine ring.

Exploration of Undiscovered Reactivity Patterns

The three halogen atoms in 2,6-dibromo-3-(bromomethyl)pyridine offer a rich landscape for exploring novel reactivity. The differential reactivity of the bromine atoms on the ring versus the bromine in the bromomethyl group allows for selective transformations.

Future research is expected to delve into:

Selective Functionalization: A significant challenge and opportunity lies in the selective functionalization of the different positions of the pyridine ring. acs.orgnih.gov Developing methods for the selective reaction at the C-2, C-4, or C-6 positions of the pyridine core, while leaving the bromomethyl group intact, or vice versa, would greatly expand the synthetic utility of this compound. wikipedia.org Metal-free, site-selective C-N bond-forming reactions have been demonstrated for polyhalogenated pyridines, suggesting potential pathways for selective amination. rsc.org

Reactivity of Polyhalogenated Pyridines: The electron-deficient nature of the pyridine ring, exacerbated by the two bromine substituents, influences its reactivity towards nucleophiles. wikipedia.orgyoutube.com Further investigation into the nucleophilic aromatic substitution reactions of 2,6-dibromo-3-(bromomethyl)pyridine could uncover new and useful transformations. The reactivity of highly nucleophilic pyridines has also been a subject of study, which could provide insights into the reactivity of derivatives of the title compound. nih.gov

Radical Reactions: The bromomethyl group is a potential precursor for radical generation. Exploring the intramolecular and intermolecular radical cyclization reactions could lead to the synthesis of novel fused heterocyclic systems. youtube.com

Design of Highly Functionalized Pyridine Architectures for Advanced Materials

The pyridine scaffold is a key component in a wide range of functional materials, including pharmaceuticals, agrochemicals, and materials for optoelectronics. nih.govuni-muenster.de The unique substitution pattern of 2,6-dibromo-3-(bromomethyl)pyridine makes it an attractive starting material for the design of highly functionalized pyridine architectures with tailored properties. nih.gov

Future directions in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of coordination polymers and MOFs. nih.gov The bromo substituents on 2,6-dibromo-3-(bromomethyl)pyridine could be used as synthetic handles to introduce coordinating groups, leading to the formation of novel materials with potential applications in catalysis and gas storage. nih.govrsc.org

Organic Optoelectronics: Pyridine-containing molecules and polymers are being investigated for their use in organic light-emittimg diodes (OLEDs) and other optoelectronic devices. rsc.org The ability to systematically modify the structure of 2,6-dibromo-3-(bromomethyl)pyridine through cross-coupling and other reactions opens up possibilities for creating new materials with desired electronic and photophysical properties.

Biomaterials: The design of functional molecular and material architectures with biomedical applications is a rapidly growing field. researchgate.net Pyridine derivatives are being explored for their potential in drug delivery and as bioactive molecules. nih.govnih.govnih.gov The functional groups on 2,6-dibromo-3-(bromomethyl)pyridine could be modified to create novel biocompatible materials or to attach the molecule to biological targets.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The increasing complexity of drug discovery and materials science demands faster and more efficient methods for synthesizing and screening large numbers of compounds. acs.org The integration of 2,6-dibromo-3-(bromomethyl)pyridine chemistry with automated synthesis and high-throughput screening (HTS) platforms presents a significant opportunity to accelerate research.

Automated Synthesis: The development of robust and reliable synthetic routes to derivatives of 2,6-dibromo-3-(bromomethyl)pyridine is crucial for their use in automated synthesis platforms. researchgate.net This would enable the rapid generation of libraries of related compounds for screening.

High-Throughput Screening: HTS allows for the rapid testing of large numbers of compounds for a specific biological activity or material property. youtube.com By creating libraries of derivatives based on the 2,6-dibromo-3-(bromomethyl)pyridine scaffold, researchers can quickly identify promising lead compounds for further development.

Multidisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of 2,6-dibromo-3-(bromomethyl)pyridine will be realized through collaborative research that spans multiple scientific disciplines.

Medicinal Chemistry: The pyridine nucleus is a common feature in many FDA-approved drugs. nih.gov The unique substitution pattern of 2,6-dibromo-3-(bromomethyl)pyridine makes it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov

Materials Science: The design and synthesis of new materials with tailored properties is a key focus of materials science. rsc.org The versatility of 2,6-dibromo-3-(bromomethyl)pyridine as a building block can be exploited to create new polymers, liquid crystals, and other functional materials. nih.gov

Catalysis: Pyridine-based ligands are widely used in transition metal catalysis. The functional groups on 2,6-dibromo-3-(bromomethyl)pyridine could be used to create novel ligands for a variety of catalytic transformations. rsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-Dibromo-3-(bromomethyl)pyridine with high purity?

To achieve high purity (>99%), a two-step bromination approach is commonly employed:

Initial bromination : Start with a pyridine precursor (e.g., 3-(hydroxymethyl)pyridine) and use PBr₃ or HBr/AcOH under reflux to introduce bromine at the 3-position.

Regioselective dibromination : Use NBS (N-bromosuccinimide) or Br₂ in a controlled environment (e.g., DCM at 0–5°C) to brominate the 2- and 6-positions.

Critical parameters :

Q. How can researchers characterize the structural and thermal stability of 2,6-Dibromo-3-(bromomethyl)pyridine?

Structural characterization :

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., δ 4.8 ppm for -CH₂Br; aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.78 for C₆H₄Br₃N).

Thermal stability : - Melting point : 85–89°C (determined via differential scanning calorimetry) .

- TGA : Thermogravimetric analysis under nitrogen to assess decomposition thresholds (>200°C typical for brominated pyridines) .

Q. What are the key considerations for handling and storing 2,6-Dibromo-3-(bromomethyl)pyridine in laboratory settings?

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption.

- Reactivity : Avoid strong bases/oxidizers due to potential elimination reactions (e.g., dehydrohalogenation to form pyridyne intermediates).

- Safety : Use PPE (gloves, goggles) and work in a fume hood; bromomethyl groups are lachrymatory and toxic upon inhalation .

Q. How does the bromine substitution pattern influence the reactivity of 2,6-Dibromo-3-(bromomethyl)pyridine in cross-coupling reactions?

The 2,6-dibromo groups act as orthogonal reactive sites for Suzuki-Miyaura or Ullmann couplings, while the 3-(bromomethyl) group enables nucleophilic substitutions (e.g., with amines or thiols). Example protocol :

- Suzuki coupling : Use Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in THF/H₂O (80°C, 12 h) to functionalize the 2- and 6-positions .

- Nucleophilic substitution : React the bromomethyl group with NaN₃ in DMF (60°C, 6 h) to introduce azide functionalities for click chemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of 2,6-Dibromo-3-(bromomethyl)pyridine?

Conflicting regioselectivity arises from competing electronic (directing effects) and steric factors. Approaches :

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for substitution at 2- vs. 6-positions.

- Experimental screening : Vary catalysts (e.g., Pd vs. Ni) and ligands (e.g., bipyridine vs. phosphines) to bias selectivity. For example, bulky ligands favor substitution at the less hindered 6-position .

Q. How can computational chemistry aid in predicting the reactivity of 2,6-Dibromo-3-(bromomethyl)pyridine derivatives?

Key methods :

- Molecular docking : Predict binding affinities of derivatives (e.g., as kinase inhibitors) using AutoDock Vina and PDB structures.

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the bromomethyl group shows high electrophilicity (f⁺ ≈ 0.15) .

Validation : Compare computed NMR/IR spectra with experimental data to refine force-field parameters .

Q. What catalytic systems enhance the efficiency of 2,6-Dibromo-3-(bromomethyl)pyridine in coordination chemistry applications?

The compound serves as a precursor for polydentate ligands. Case study :

Q. How can mechanistic studies elucidate unexpected byproduct formation during derivatization of 2,6-Dibromo-3-(bromomethyl)pyridine?

Common byproducts :

- Debromination : Occurs under reducing conditions (e.g., NaBH₄), detected via LC-MS. Mitigate by using milder reductants (e.g., DIBAL-H).

- Dimerization : Observed in Ullmann couplings; suppress by adding TEMPO (radical scavenger) or lowering temperature .

Analytical tools : - HPLC-MS : Track reaction intermediates in real time.

- Kinetic isotope effects : Use deuterated solvents to probe rate-determining steps (e.g., C-Br bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。